molecular formula C13H16O2 B2382219 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol CAS No. 1212473-83-0

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol

Cat. No. B2382219
CAS RN: 1212473-83-0
M. Wt: 204.269
InChI Key: JARXDSZNTUVDEE-VUHGHZMFSA-N
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Description

The compound “4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol” is a derivative of bicyclo[2.2.1]hept-2-ene . Bicyclo[2.2.1]hept-2-ene is a seven-membered ring compound with one double bond .


Molecular Structure Analysis

The molecular structure of the compound would likely be similar to that of bicyclo[2.2.1]hept-2-ene, with additional functional groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the bicyclo[2.2.1]hept-2-ene structure and the additional functional groups .

Scientific Research Applications

Organocatalysis and Synthetic Chemistry

The compound’s unique bicyclo[2.2.1]heptane framework makes it an interesting candidate for organocatalysis. Researchers have explored its role as a chiral catalyst in asymmetric reactions. For instance, it can participate in formal [4 + 2] cycloaddition reactions, enabling the rapid synthesis of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity .

Thermal Reactions and Rearrangements

The reaction patterns of bicyclo[2.2.1]heptenes, including our compound, involve various thermal transformations. These include:

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

properties

IUPAC Name

4-[(1R,4S)-2-bicyclo[2.2.1]heptanyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h3-4,7-9,11,14-15H,1-2,5-6H2/t8-,9+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARXDSZNTUVDEE-VUHGHZMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CC2C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol

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